molecular formula C10H8N2O4 B2733755 3-Cyclopropyl-6-oxo-6,7-dihydroisoxazolo[5,4-b]pyridine-4-carboxylic acid CAS No. 1160246-15-0

3-Cyclopropyl-6-oxo-6,7-dihydroisoxazolo[5,4-b]pyridine-4-carboxylic acid

Cat. No.: B2733755
CAS No.: 1160246-15-0
M. Wt: 220.184
InChI Key: DBKMWQSRPPIHOQ-UHFFFAOYSA-N
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Description

3-Cyclopropyl-6-oxo-6,7-dihydroisoxazolo[5,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-6-oxo-6,7-dihydroisoxazolo[5,4-b]pyridine-4-carboxylic acid typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a one-pot three-component coupling of β-oxo dithioesters, amines, and hydroxylamine in ethanol at reflux can afford 5-substituted 3-aminoisoxazoles . Another method involves the use of 3-allyllactams as bielectrophiles to obtain 4-aminoalkylisoxazol-3-ones in high yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-6-oxo-6,7-dihydroisoxazolo[5,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group on the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Cyclopropyl-6-oxo-6,7-dihydroisoxazolo[5,4-b]pyridine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-6-oxo-6,7-dihydroisoxazolo[5,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Isoxazole: The parent compound with a five-membered ring containing one oxygen and one nitrogen atom.

    3-Aminoisoxazole: A derivative with an amino group at the 3-position.

    4-Aminoalkylisoxazol-3-one: A derivative with an aminoalkyl group at the 4-position.

Uniqueness

3-Cyclopropyl-6-oxo-6,7-dihydroisoxazolo[5,4-b]pyridine-4-carboxylic acid is unique due to its cyclopropyl group and the specific arrangement of atoms in its structure. This uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-cyclopropyl-6-oxo-7H-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c13-6-3-5(10(14)15)7-8(4-1-2-4)12-16-9(7)11-6/h3-4H,1-2H2,(H,11,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBKMWQSRPPIHOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC3=C2C(=CC(=O)N3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160246-15-0
Record name 3-cyclopropyl-6-oxo-6H,7H-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
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